N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c1-22-16-9-6-14(20)12-17(16)27-19(22)21-18(24)13-4-7-15(8-5-13)28(25,26)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDGHJNSMYWEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps. The starting materials often include 6-chloro-3-methylbenzothiazole and 4-pyrrolidin-1-ylsulfonylbenzoyl chloride. The reaction conditions usually require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Notes:
- Substituent Effects : The target compound’s 6-chloro and 3-methyl groups increase lipophilicity (higher XLogP3) compared to the ethoxy/ethyl analog . This may enhance membrane permeability but reduce aqueous solubility.
- Sulfonamide Diversity : The methyl(phenyl)sulfamoyl group in the third compound adds aromatic bulk, which could improve target selectivity but increase metabolic instability .
Research Findings on Structural Similarity and Divergence
Impact of Halogenation: The 6-chloro substituent in the target compound may confer stronger electrophilic character compared to non-halogenated analogs, influencing interactions with cysteine residues in proteins .
Pyrrolidine vs.
Benzothiazole vs. Thienopyridine Cores: The thienopyridine system in the third compound introduces a fused bicyclic structure, which may enhance planarity and stacking interactions but reduce conformational flexibility compared to the monocyclic benzothiazole .
Methodological Considerations for Comparison
- Structural Analysis Tools : Programs like Mercury CSD enable packing similarity calculations and intermolecular interaction analysis, critical for comparing crystallographic data of analogs .
- Similarity Metrics : Methods such as Tanimoto coefficients or shape-based alignment (e.g., ROCS) quantify structural overlap, though the choice of descriptor (2D vs. 3D) significantly impacts results .
- SHELX Refinement : High-resolution crystallographic data refined via SHELXL ensure accurate bond-length and angle comparisons, particularly for assessing substituent-induced distortions .
Biological Activity
N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties, particularly focusing on its pharmacological effects and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound involves the condensation of 6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazole with pyrrolidine sulfonamide derivatives. The structural characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular formula and structural integrity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₂S |
| Molecular Weight | 367.87 g/mol |
| Melting Point | 210–212 °C |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
Studies have shown that this compound may act as an inhibitor for certain enzymes like cyclooxygenase (COX). For example, related compounds have been evaluated for their COX-II inhibitory activity with IC50 values ranging from 0.26 μM to 7.07 μM. This suggests a potential application in anti-inflammatory therapies.
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| N-(4-acetyl... | 1.33 | High |
| PYZ20 | 0.33 | Moderate |
| Celecoxib | 0.052 | Reference |
Case Study 1: Antimicrobial Evaluation
In a study published in the Journal of Molecular Structure, derivatives similar to this compound were tested against a panel of pathogens. The results indicated that these compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL against several strains.
Case Study 2: COX Inhibition
A recent investigation into the COX inhibitory potential of benzothiazole derivatives indicated that compounds with structural similarities to N-[...]-benzamide showed promising results in reducing inflammation in vitro. The study highlighted the compound's selectivity towards COX-II over COX-I, suggesting a lower risk of gastrointestinal side effects compared to traditional NSAIDs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
